Diethyl 4-hydroxypyridine-2,6-dicarboxylate
Overview
Description
Diethyl 4-hydroxypyridine-2,6-dicarboxylate is an organic compound with the molecular formula C11H13NO5. It is a derivative of pyridine, featuring two ester groups and a hydroxyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4-hydroxypyridine-2,6-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-2,6-pyridinedicarboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the diethyl ester .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-hydroxypyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-2,6-pyridinedicarboxylate or 4-carboxy-2,6-pyridinedicarboxylate.
Reduction: Formation of diethyl 4-hydroxypyridine-2,6-dicarbinol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 4-hydroxypyridine-2,6-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl 4-hydroxypyridine-2,6-dicarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4-hydroxypyridine-2,6-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl ester groups.
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: A related compound with different substitution patterns on the pyridine ring.
Uniqueness
Its hydroxyl group and ester groups provide versatility in chemical synthesis and biological interactions .
Properties
IUPAC Name |
diethyl 4-oxo-1H-pyridine-2,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-16-10(14)8-5-7(13)6-9(12-8)11(15)17-4-2/h5-6H,3-4H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNBKZRLUKPGCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C=C(N1)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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